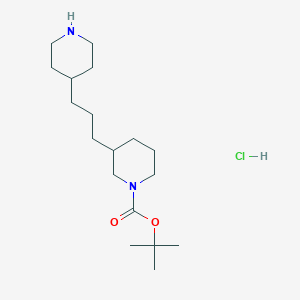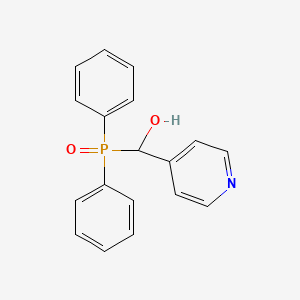
(Diphenylphosphoryl)(pyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Diphenylphosphoryl)(pyridin-4-yl)methanol” is a chemical compound with the molecular formula C18H16NO2P . It has an average mass of 309.299 Da and a monoisotopic mass of 309.091858 Da .
Synthesis Analysis
The synthesis of this compound has been explored in various studies. For instance, a study on the surface-enhanced Raman scattering (SERS) spectra of three aminophosphonate derivatives of pyridine, including (diphenylphosphoryl)(pyridin-4-yl)methanol, was conducted . The compounds were synthesized and then measured after immobilization onto colloidal gold surfaces . Another study discussed the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives .Molecular Structure Analysis
The molecular structure of (Diphenylphosphoryl)(pyridin-4-yl)methanol has been analyzed using surface-enhanced Raman scattering (SERS) technique . The study found that changes in the wavenumber, broadness, and enhancement between the corresponding Raman and SERS bands allowed to deduce the orientation of the isomers of aminophosphonate derivatives of pyridine on the gold surface .Chemical Reactions Analysis
The chemical reactions of (Diphenylphosphoryl)(pyridin-4-yl)methanol have been studied, particularly in relation to its interaction with metal ions . The study found that the -Pyr and -Pyr show the same mode of adsorption, whereas the adsorption process of the -Pyr isomer differs in this regard that pyridine assists in the interaction with the gold surface .Aplicaciones Científicas De Investigación
Surface Enhanced Raman Scattering (SERS) Analysis
- Research Context : (Diphenylphosphoryl)(pyridin-4-yl)methanol has been utilized in the study of Surface Enhanced Raman Scattering (SERS). It was part of a group of pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers investigated for their interaction with various metal surfaces (Ag, Au, Cu) under different electrode potentials. The focus was on understanding the influence of substituent position on adsorption mode and how this affects the SERS spectra, particularly in relation to the phenyl and pyridine ring vibrations (Pięta et al., 2015).
Adsorption on Gold Nanocolloids
- Research Context : The molecule has also been explored for its adsorption characteristics on gold nanocolloids. Researchers analyzed the orientation of (Diphenylphosphoryl)(pyridin-4-yl)methanol and its isomers on gold surfaces using SERS spectra. This study was significant in deducing the molecular orientation of these compounds on metallic surfaces, contributing to the understanding of surface chemistry and molecular interactions (Pięta et al., 2014).
Molecular Geometry and Vibrational Frequencies
- Research Context : Further research using Raman spectroscopy and density functional theory (DFT) has been conducted on this compound. The focus was on determining the molecular geometries in equilibrium and vibrational frequencies. Such studies are crucial for understanding the molecular structure and dynamics of (Diphenylphosphoryl)(pyridin-4-yl)methanol and similar compounds (Proniewicz et al., 2014).
Synthesis of Novel Complexes
- Research Context : The molecule has been employed in the synthesis of novel complexes, such as a binuclear copper(I) complex. Such complexes have shown interesting properties like luminescence response and isomerization, highlighting the potential of (Diphenylphosphoryl)(pyridin-4-yl)methanol in developing new materials with unique optical properties (Li et al., 2011).
Catalysis and Chemical Reactions
- Research Context : The compound has been part of studies in catalysis and chemical reactions. For instance, its derivatives have been used in the synthesis of nickel complexes, which were then analyzed for their catalytic properties, particularly in ethylene oligomerization. Such research contributes to the field of catalytic chemistry and the development of new catalysts (Kermagoret & Braunstein, 2008).
Propiedades
IUPAC Name |
diphenylphosphoryl(pyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NO2P/c20-18(15-11-13-19-14-12-15)22(21,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,18,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXLXFTYJYSKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)
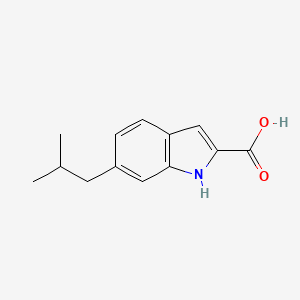
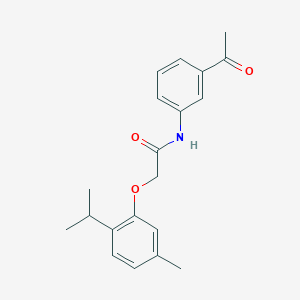
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600304.png)
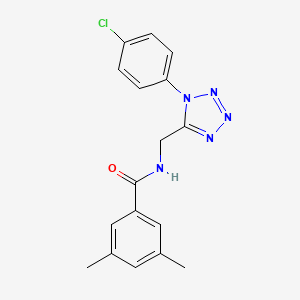
![3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2600307.png)
![4-[Benzyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B2600308.png)
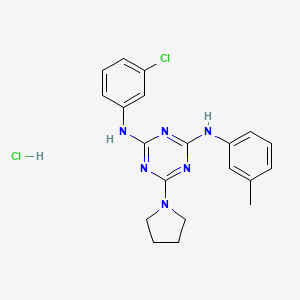
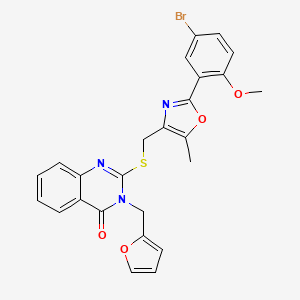
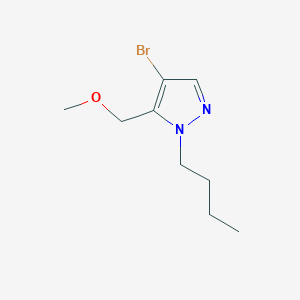
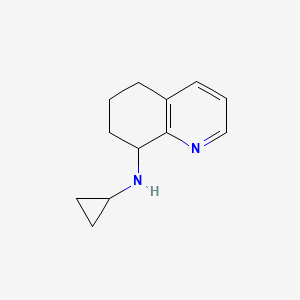
![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)
